molecular formula C7H10N2O B141616 3,4-Diaminoanisole CAS No. 102-51-2

3,4-Diaminoanisole

Cat. No. B141616
CAS RN: 102-51-2
M. Wt: 138.17 g/mol
InChI Key: AGAHETWGCFCMDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diamino compounds can involve domino reactions, as seen in the asymmetric synthesis of 3,4-diaminochroman-2-ones, where o-hydroxy aromatic aldimines react with azlactones to produce various substituted 3,4-dihydrocoumarins with high yields and excellent enantioselectivities . Similarly, the synthesis of 5,5'-diamino-4,4'-dinitramino-3,3'-bi-1,2,4-triazole involves selective nitration, indicating that nitration can be a crucial step in the synthesis of diamino compounds .

Molecular Structure Analysis

The molecular structure of diamino compounds can be complex and is often elucidated using spectroscopy, X-ray analysis, and theoretical calculations. For instance, the structure of 5,5'-diamino-4,4'-dinitramino-3,3'-bi-1,2,4-triazole was investigated using various spectroscopic methods and X-ray analysis, which provided insights into the stability of the compounds . The molecular structure of 3,5-diamino-1-nitroamidino-1,2,4-triazole was found to be almost planar, which affects the basicity of the amino groups .

Chemical Reactions Analysis

Diamino compounds can undergo various chemical reactions. For example, 3,5-diamino-4-phenylpyrazole, synthesized from phenylmalononitrile and hydrazine, can react with different carbonyl compounds to yield a variety of derivatives . The reaction of 3,5-diamino-1,2,4-triazole with 2-methyl-1-nitroisothiourea leads to the formation of 3,5-diamino-1-nitroamidino-1,2,4-triazole, demonstrating the reactivity of the amino groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of diamino compounds are influenced by their molecular structure. The interaction of amino and nitramino groups in 5,5'-diamino-4,4'-dinitramino-3,3'-bi-1,2,4-triazole improves its energetic properties, and the standard enthalpies of formation for these compounds are highly positive . The synthesis of 3,5-diamino-1,2,4-triazole sulfate and its characterization by IR, 1H NMR, IE, and MS also highlights the importance of understanding the physical and chemical properties of these compounds .

Scientific Research Applications

Hair and Fur Dye Formulations

3,4-Diaminoanisole sulfate is primarily used in oxidizing permanent hair and fur dye formulations. It serves as an intermediate in producing C.I. Basic Brown 2, a dye prevalent in various consumer products. While its primary application is in cosmetic products, there's a potential human exposure risk through skin contact and inhalation, leading to health concerns. It is reasonably anticipated to be a human carcinogen due to these exposure routes Report on carcinogens: carcinogen profiles (2020).

Neuromuscular Applications

  • Myasthenia Gravis (MG)

    The compound 3,4-diaminopyridine (3,4-DAP) has shown promising results in treating neuromuscular disorders like myasthenia gravis. It's a potent enhancer of acetylcholine release at neuromuscular junctions, leading to improved muscle strength and transmission. The compound's effect is most significant when used as an add-on therapy, especially in severe cases or when other treatments haven't fully taken effect (Ceccanti et al., 2022).

  • Lambert-Eaton Myasthenic Syndrome (LEMS)

    In LEMS, 3,4-DAP enhances neurotransmitter release and inhibits their degradation, improving neuromuscular transmission. It's considered a first-line treatment for LEMS due to its significant clinical and electrophysiological benefits (Maddison et al., 2014).

  • Downbeat Nystagmus (DBN)

    3,4-DAP has been used to treat DBN, a condition affecting eye movement. It works by increasing the excitability of Purkinje cells, thereby enhancing the physiologic inhibitory influence of the vestibulocerebellum on the vestibular nuclei. This action significantly improves the symptoms of DBN, making 3,4-DAP an effective treatment option (Strupp et al., 2003).

  • Orthostatic Hypotension (OH)

    There is a hypothesis that 3,4-DAP can improve blood pressure and symptoms in OH, especially in upright positions. While the exact mechanism is still under study, it's believed that the drug enhances adrenergic ganglionic neurotransmission and neurotransmission at the adrenergic endorgan synapse, resulting in potentiated effects (Singer et al., 2012).

Stability and Pharmacokinetics

Studies on 3,4-DAP focus on its stability under various conditions, the influence of stress factors, and its pharmacokinetics in different populations. These studies are critical for understanding the drug's behavior in the body and ensuring its safe and effective use in treating neuromuscular disorders. For instance, research has been conducted on the stability of ionised and non-ionised forms of 3,4-DAP under oxidative conditions (Raust et al., 2007).

Safety and Hazards

3,4-Diaminoanisole is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is also classified as a confirmed carcinogen .

Mechanism of Action

Target of Action:

Pharmacokinetics:

properties

IUPAC Name

4-methoxybenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAHETWGCFCMDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00144514
Record name 1,2-Benzenediamine, 4-methoxy- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00144514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Diaminoanisole

CAS RN

102-51-2
Record name 4-Methoxy-1,2-phenylenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Phenylenediamine, 4-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenediamine, 4-methoxy- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00144514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

10% Palladium on activated carbon (1.0 g, 9.4 mmol, 0.15 eq) is added at room temperature to a stirred solution of 4-methoxy-2-nitro-phenylamine (10.0 g, 59.5 mmol, 1.0 eq) in methanol (70 mL). The mixture is hydrogenated for 72 hours, then filtered through decalite. Solvent is removed to afford 4-methoxy-benzene-1,2-diamine as a dark brown oil (8.0 g, 97% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-methoxy-2-nitroaniline (10 g, 59.4 mmol) in EtOH (200 mL) and water (80 mL) was added iron (12 g, 210 mmol) and ammonium chloride (9.63 g, 180 mmol). The mixture was then heated to reflux and stirred overnight. The mixture was filtered and the filtrate was evaporated to remove the EtOH and the residue was purified by flash chromatography on silica gel column (elution with DCM/MeOH=80:1) to give 4-methoxybenzene-1,2-diamine (intermediate 35) (5.65 g, 69%) as a yellow solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.63 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
12 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3,4-diaminoanisole enable the fluorimetric determination of biacetyl in wine?

A1: 3,4-Diaminoanisole reacts with biacetyl, a natural byproduct of fermentation found in beverages like wine, to form a fluorescent compound. [] This reaction allows for the detection and quantification of biacetyl in wine samples using fluorescence spectroscopy.

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